molecular formula C11H14O3 B1294890 4-Hydroxy-2,3,6-trimethylphenyl acetate CAS No. 36592-62-8

4-Hydroxy-2,3,6-trimethylphenyl acetate

Cat. No. B1294890
CAS RN: 36592-62-8
M. Wt: 194.23 g/mol
InChI Key: JFNARRJEBQBMJF-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3,6-trimethylphenyl acetate is a member of phenols and a benzoate ester .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-2,3,6-trimethylphenyl acetate is C11H14O3 .


Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxy-2,3,6-trimethylphenyl acetate is 194.23 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Chemical Synthesis and Catalysis

4-Hydroxy-2,3,6-trimethylphenyl acetate has been explored in chemical synthesis, particularly in reactions involving regioselective polyprenyl rearrangement. For example, Yoshizawa et al. (1982) reported that derivatives like 4-acetoxy-6-polyprenyl-2,3,5-trimethylphenols can be obtained through BF3·OEt2 catalyzed polyprenyl rearrangement of similar compounds (Yoshizawa, Toyofuku, Tachibana, & Kuroda, 1982). Such processes are significant in the development of complex organic compounds.

Pharmaceutical Research and Drug Development

In the context of pharmaceutical research, this compound has been utilized in the synthesis of P-stereogenic diarylphosphinites, as indicated by Huang et al. (2014). They demonstrated a palladium-catalyzed enantioselective addition of diarylphosphines to benzoquinones, yielding products like 4-hydroxyphenyl phenyl(2,4,6-trimethylphenyl)phosphinite with high enantiomeric purity, an important step in the development of new drugs (Huang, Li, Leung, & Hayashi, 2014).

Biochemical Analysis and Detection Methods

Yang et al. (2017) developed a method for the determination of compounds like 4-hydroxyphenyl acetic acid in human urine using high-performance liquid chromatography. This technique is vital for biochemical analysis and could be applied in medical diagnostics, particularly for cancer biomarker discovery (Yang, Liu, & Wan, 2017).

Safety And Hazards

When handling 4-Hydroxy-2,3,6-trimethylphenyl acetate, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(4-hydroxy-2,3,6-trimethylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-6-5-10(13)7(2)8(3)11(6)14-9(4)12/h5,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNARRJEBQBMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC(=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190077
Record name 4-Hydroxy-2,3,6-trimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,3,6-trimethylphenyl acetate

CAS RN

36592-62-8
Record name 1,4-Benzenediol, 2,3,5-trimethyl-, 4-acetate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2,3,6-trimethylphenyl acetate
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Record name 4-Hydroxy-2,3,6-trimethylphenyl acetate
Source EPA DSSTox
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Record name 4-hydroxy-2,3,6-trimethylphenyl acetate
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Synthesis routes and methods

Procedure details

Stir a mixture of trimethylhydroquinone (15.2 g, 0.1 mol), triethylamine (25.3 g, 0.25 mol) and ether (500 mL) in an ice bath. Slowly add acetylchloride (19.6 g, 0.25 mol) with stirring, allow the reaction to warm to room temperature for an hour, then dilute with water and the separate the layers. Evaporate the ether layer to dryness. Dissolve the resulting diacetate in methanol (300 mL). Add strong ammonium hydroxide (11 mL) and stir the mixture at room temperature overnight. Distill off the solvents under reduced pressure and dissolve the residue in ether. Wash the ether layer with water and evaporate to dryness. Recrystallization from hexane-ether yields 4-acetoxy-2,3,5-trimethylphenol (16.7 g, m.p.=106-107° C.).
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NS Park, YS Jeong, CH Park, CM Seong… - Bulletin of the Korean …, 2001 - koreascience.kr
Dihydrobenzofurans are found in many biologically im portant molecules. 1 Recently, 2, 3-dihydrobenzofuran-5-ol 1 has been shown to possess more potent activity than vitamin E 2 in …
Number of citations: 10 koreascience.kr

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